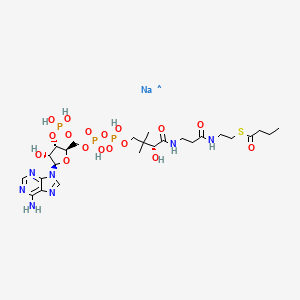

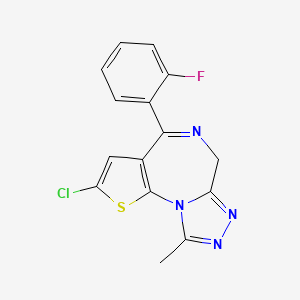

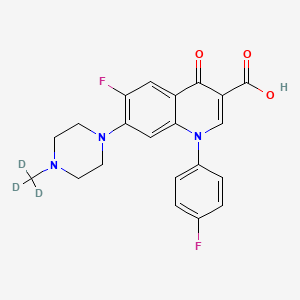

![molecular formula C17H22BrNO3 B3026254 (4aS,6R,8aS)-3-(methoxy-d3)-11-methyl-4a,5,9,10,11,12-hexahydro-6H-benzo[2,3]benzofuro[4,3-cd]azepin-6-ol,monohydrobromide CAS No. 2140262-53-7](/img/structure/B3026254.png)

(4aS,6R,8aS)-3-(methoxy-d3)-11-methyl-4a,5,9,10,11,12-hexahydro-6H-benzo[2,3]benzofuro[4,3-cd]azepin-6-ol,monohydrobromide

Overview

Description

Galantamine-d3 is intended for use as an internal standard for the quantification of galantamine by GC- or LC-MS. Galantamine is an alkaloid originally isolated from the bulbs and flowers of Galanthus that inhibits acetylcholinesterase (AChE; IC50 = 636 nM). It reverses growth inhibition and inhibits apoptosis, autophagic flux, and production of reactive oxygen species (ROS) induced by amyloid-β (Aβ) in neuronally differentiated PC12 cells. Galantamine prevents soman toxicity and inhibits acetylcholinesterase in cynomolgus macaques (ED50s = 590 and 362 μg/kg, respectively). It also decreases escape latency in the Morris water maze and the total hippocampal area of Aβ plaques in an APP/PS1 transgenic mouse model of Alzheimer's disease.

Scientific Research Applications

Acetylcholinesterase Inhibition

Galanthamine-d3 (hydrobromide) is a competitive and reversible inhibitor of acetylcholinesterase . This enzyme is responsible for the breakdown of acetylcholine, a neurotransmitter involved in memory and learning. By inhibiting this enzyme, Galanthamine-d3 increases the concentration of acetylcholine in the brain, which can enhance cognitive function .

Antimyasthenic Agent

Galanthamine-d3 (hydrobromide) has been identified as an antimyasthenic agent . This means it can be used to treat myasthenia gravis, a neuromuscular disease that leads to fluctuating muscle weakness and fatigue .

Amnesia Treatment

Research has shown that Galanthamine-d3 (hydrobromide) can partially reverse the effects of scopolamine-induced amnesia in rats . This suggests potential applications in the treatment of memory disorders and dementia .

Anesthesia Antagonist

In the early 1950s, galantamine hydrobromide was used in anesthesia to antagonize the effects of non-depolarizing muscle relaxants . This could potentially be applied in surgical procedures to counteract the effects of certain anesthetics .

Alzheimer’s Disease Treatment

Due to its acetylcholinesterase inhibitory properties, Galanthamine-d3 (hydrobromide) is being investigated for its potential use in the treatment of Alzheimer’s disease . By increasing the levels of acetylcholine in the brain, it may help to improve memory and cognitive function in Alzheimer’s patients .

Biotechnological Applications

Researchers are exploring biotechnological techniques for the preservation, widespread multiplication, and required secondary metabolite production from Crinum spp. , which is a source of Galanthamine . This could potentially lead to more sustainable and efficient production methods for this valuable compound .

properties

IUPAC Name |

(1S,12S,14R)-4-methyl-9-(trideuteriomethoxy)-11-oxa-4-azatetracyclo[8.6.1.01,12.06,17]heptadeca-6(17),7,9,15-tetraen-14-ol;hydrobromide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21NO3.BrH/c1-18-8-7-17-6-5-12(19)9-14(17)21-16-13(20-2)4-3-11(10-18)15(16)17;/h3-6,12,14,19H,7-10H2,1-2H3;1H/t12-,14-,17-;/m0./s1/i2D3; | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QORVDGQLPPAFRS-VKZDZIIGSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC23C=CC(CC2OC4=C(C=CC(=C34)C1)OC)O.Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])OC1=C2C3=C(CN(CC[C@]34C=C[C@@H](C[C@@H]4O2)O)C)C=C1.Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22BrNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

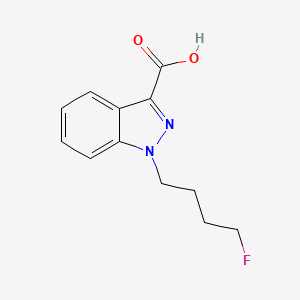

![(4Z,4'Z,7Z,7'Z,10Z,10'Z,13Z,13'Z,16Z,16'Z,19Z,19'Z)-4,7,10,13,16,19-docosahexaenoic acid, 1,1'-[2-[(1-oxohexadecyl)oxy]-1,3-propanediyl] ester](/img/structure/B3026180.png)

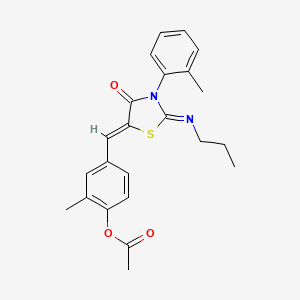

![3'-methoxy-6'-[(4-nitrophenyl)methoxy]-spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one](/img/structure/B3026188.png)

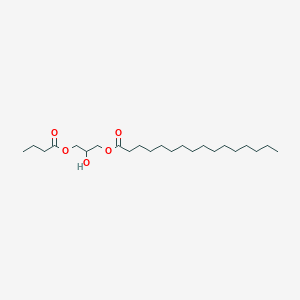

![3',6'-bis(2-propen-1-yloxy)-spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one](/img/structure/B3026193.png)

![2-(2-Morpholin-4-ylethyl)-5-nitrobenzo[de]isoquinoline-1,3-dione](/img/structure/B3026194.png)